molecular formula C20H25ClN4O3S2 B12141908 5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B12141908
M. Wt: 469.0 g/mol
InChI Key: PTCWNJWNPFODRJ-UHFFFAOYSA-N
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Description

5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide involves multiple steps. The starting materials typically include 5-chloropyrimidine-4-carboxylic acid, 3-methoxypropylamine, and cyclopenta[b]thiophene derivatives. The synthesis can be outlined as follows:

    Formation of the Pyrimidine Intermediate: The 5-chloropyrimidine-4-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methoxypropylamine to form the amide linkage.

    Cyclopenta[b]thiophene Derivative Preparation: The cyclopenta[b]thiophene derivative is synthesized through a series of reactions involving thiophene and cyclopentadiene.

    Coupling Reaction: The pyrimidine intermediate is then coupled with the cyclopenta[b]thiophene derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the amide linkage, potentially converting them to amines.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In the field of biology and medicine, this compound may exhibit biological activity due to its heterocyclic structure. It could potentially be investigated for its antimicrobial, anticancer, or anti-inflammatory properties.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene moiety.

Mechanism of Action

The mechanism of action of 5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the pyrimidine ring suggests potential interactions with nucleic acids or proteins, while the thiophene moiety could influence its electronic properties and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups and heterocyclic rings. This combination imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H25ClN4O3S2

Molecular Weight

469.0 g/mol

IUPAC Name

5-chloro-N-[3-(3-methoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C20H25ClN4O3S2/c1-3-10-29-20-23-11-13(21)16(24-20)18(27)25-19-15(12-6-4-7-14(12)30-19)17(26)22-8-5-9-28-2/h11H,3-10H2,1-2H3,(H,22,26)(H,25,27)

InChI Key

PTCWNJWNPFODRJ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCCCOC)Cl

Origin of Product

United States

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